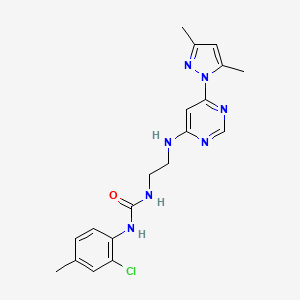![molecular formula C10H12N4 B2588579 (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 1053058-13-1](/img/structure/B2588579.png)
(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine” is a chemical compound with the molecular formula C10H12N4 . It has a molecular weight of 188.23 . There are two forms of this compound: one with a molecular weight of 188.23 and the other as a dihydrochloride with a molecular weight of 261.15 .
Aplicaciones Científicas De Investigación
Efficient Synthesis and Structural Insights
Triazolopyridines, including variants similar to (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine, have been efficiently synthesized, demonstrating significant biological activity and a wide range of pharmaceutical applications. The study by El-Kurdi et al. (2021) detailed the synthesis of specific triazolopyridine compounds using the chlorinated agent NCS, providing comprehensive structural characterizations through various spectroscopic methods and X-ray diffraction, highlighting their significance in crystal engineering and pharmaceutical applications (El-Kurdi et al., 2021).
Biological Activities and Applications
Antimicrobial and Biological Properties
Triazolopyridines have been noted for their various biological activities, including antimicrobial properties. A study conducted by Prakash et al. (2011) synthesized a series of triazolo[4,3-a]pyridines and evaluated their antimicrobial effectiveness, indicating potential as potent antimicrobial agents (Prakash et al., 2011).
Heterocyclic Derivatives and Biological Relevance
Research has focused on synthesizing various heterocyclic derivatives of triazolopyridines, exploring their biological relevance. For instance, Abdelriheem et al. (2017) developed an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds containing a 1,2,3-triazole moiety, examining their antimetabolic properties and pharmaceutical significance (Abdelriheem et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVONDFAKBDNMM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2588500.png)



![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)






